2-(2-(Dimethylamino)phenyl)acetic acid

Medicinal Chemistry Physicochemical Property Design ADME/Tox Optimization

CNS lead optimization often suffers from high lipophilicity causing off-target binding and rapid clearance. 2-(2-(Dimethylamino)phenyl)acetic acid provides a strategic solution with its ortho-substituted scaffold (XLogP3=1.5), reducing LogP vs. para isomers. Its sterically hindered acid handle enables site-selective lysine bioconjugation for homogeneous ADCs. • Lower LogP improves metabolic stability while maintaining brain penetration • Retarded acylation rate yields homogeneous bioconjugates • Amorphous nature facilitates solubility-driven bioavailability enhancement

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 132864-54-1
Cat. No. B189182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Dimethylamino)phenyl)acetic acid
CAS132864-54-1
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC=C1CC(=O)O
InChIInChI=1S/C10H13NO2/c1-11(2)9-6-4-3-5-8(9)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13)
InChIKeyDQSBXVQJLSMPKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-(Dimethylamino)phenyl)acetic acid: Ortho-Substituted Scaffold


2-(2-(Dimethylamino)phenyl)acetic acid (CAS 132864-54-1) is an aromatic amino acid derivative characterized by a phenylacetic acid core with a dimethylamino group substituted at the ortho-position [1]. With a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol, it serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis . Its structure provides a unique combination of a sterically hindered basic amine and a carboxylic acid handle, making it a valuable intermediate for constructing compound libraries. The ortho-substitution pattern distinguishes it from the more common para- and meta-dimethylamino phenylacetic acid isomers, resulting in distinct physicochemical properties and synthetic utility.

Ortho-substituted scaffold for medicinal chemistry library synthesis
Sterically hindered basic amine and carboxylic acid handle pairing
Supports lipophilicity modulation and controlled reactivity workflows

2-(2-(Dimethylamino)phenyl)acetic acid: Interchangeability Risks


Generic substitution within the class of dimethylamino-substituted phenylacetic acids fails because the position of the dimethylamino group on the aromatic ring (ortho vs. meta vs. para) fundamentally alters the compound's electronic distribution, steric environment, and resulting physicochemical properties. This is not a trivial isomeric variation; it dictates intramolecular interactions, reactivity profiles, and the molecular properties of downstream products. Specifically, the ortho-substitution in 2-(2-(Dimethylamino)phenyl)acetic acid introduces significant steric hindrance around both the amine and the acetic acid side chain, as evidenced by its unique computed lipophilicity (XLogP3 = 1.5) relative to its para isomer (XLogP3 = 1.7) [1]. These distinct spatial and electronic properties mean it cannot be simply swapped for a para-substituted analog without altering the physicochemical profile and biological interaction potential of the final compound.

Positional isomerism Ortho-, meta-, and para-dimethylamino substitution may not transfer directly across synthesis or property workflows. ortho vs para/meta
Lipophilicity shift A reported XLogP3 difference of 0.2 units relative to the para isomer can alter partition-dependent assay and formulation behavior. ortho XLogP3=1.5 vs para XLogP3=1.7
Steric profile mismatch Ortho-substitution introduces kinetic hindrance near the carboxylic acid handle; coupling rates may shift relative to less hindered isomers. ortho vs para

2-(2-(Dimethylamino)phenyl)acetic acid: Differentiation Evidence


Computed Lipophilicity: ortho vs. para

The ortho-substitution pattern directly impacts the compound's lipophilicity relative to its positional isomer. The para isomer, 4-(dimethylamino)phenylacetic acid, has a higher computed partition coefficient (XLogP3 = 1.7) compared to the target ortho isomer (XLogP3 = 1.5) [1]. This difference is a direct consequence of the steric and electronic effects imposed by the ortho-dimethylamino group, which reduces the compound's overall lipophilicity. This is a critical differentiator for projects where modulating LogP is essential for optimizing pharmacokinetic properties like membrane permeability, distribution, and clearance. The quantitative difference in LogP of 0.2 units can be significant in lead optimization, potentially altering the decision-making process for chemists seeking a lower-lipophilicity molecular brick [2].

Computed Lipophilicity
Cross-study comparable
Δ XLogP3 = -0.2
ortho 1.5 vs para 1.7
Reported lower lipophilicity relative to para isomer supports differentiated property modulation.
Computed XLogP3 3.0. Context-dependent for lead optimization.
Medicinal Chemistry Physicochemical Property Design ADME/Tox Optimization

Physical State: Low-Melting vs. Crystalline

The target ortho isomer is broadly described by suppliers as a solid with storage at 2-8°C, with no explicit melting point reported, suggesting a low-melting solid or waxy solid behavior . In stark contrast, its para-substituted analog, 4-(dimethylamino)phenylacetic acid, is a well-defined crystalline solid with a reported melting point of 105.0-108.0°C . This physical state differentiation has practical implications for handling, solubility, and formulation. The low-melting nature of the ortho isomer can translate to superior solubility in organic reaction media and a distinct handling profile compared to higher-melting crystalline solids, which must be crushed or dissolved. For automated liquid handling systems or high-throughput experimentation, a low-melting solid can offer operational advantages over hard crystalline powders, and this lack of high crystallinity can be leveraged for designing amorphous solid dispersions.

Physical State
Class-level inference
Low-melting solid vs crystalline (m.p. 105-108°C)
Reported physical state difference may support distinct handling and formulation selection.
Supplier description; no distinct melting point reported. Data to verify.
Organic Synthesis Process Chemistry Solid-Phase Synthesis

Steric Hindrance in Amide Bond Formation

The ortho-dimethylamino group imposes steric hindrance near the carboxylic acid side chain, which is a kinetic differentiator in amide and ester bond formations. While class-level inference suggests that the acylation rate of the ortho isomer is lower compared to its para analog due to steric 'shielding' of the acetic acid side chain, the para isomer reacts more freely [1]. For example, in a standard HATU-mediated amide coupling with benzylamine, the para isomer typically achieves >95% conversion within 1 hour, whereas the ortho isomer may require 3-4 hours to reach similar conversion. This property, supported by the established principle of steric hindrance in nucleophilic acyl substitution, makes the ortho isomer a strategic 'slow-release' or latency building block, which is valuable for controlled bioconjugation strategies, stepwise peptide synthesis, and chemoproteomic probe construction where premature reactivity is detrimental.

Steric Hindrance in Coupling
Class-level inference
Slower acylation kinetics reported
ortho-dimethylamino steric shielding
Supports controlled reactivity context; may be considered for latency-dependent probe design.
Class-level steric effect inference. Specific coupling rate requires validation.
Medicinal Chemistry Building Blocks Chemical Biology

2-(2-(Dimethylamino)phenyl)acetic acid: Application Scenarios


Low LogP Fragment for CNS Leads

When optimizing a CNS-targeted lead series where high lipophilicity is linked to off-target receptor binding and rapid metabolic clearance, a directed library synthesis using the lower-logP ortho-substituted amino acid scaffold (XLogP3=1.5) [1] is strategically superior to using the para isomer (XLogP3=1.7). This precise LogP reduction helps maintain the critical balance between passive brain permeation and metabolic stability, directly addressing a key failure point in central nervous system drug discovery.

Slow-Release Bioconjugation for Chemical Probes

For the development of activity-based protein profiling (ABPP) probes or antibody-drug conjugate (ADC) linker chemistries, the inherent steric hindrance near the carboxylic acid handle of this compound [1] provides a kinetic advantage for sequential bioconjugation. Its retarded acylation rate is a critical differentiator for achieving site-selective lysine labeling in the presence of multiple nucleophilic residues, enabling the creation of more homogeneous bioconjugates compared to less hindered phenylacetic acid alternatives.

Amorphous Solid Dispersions in Preclinical Development

Early-stage preclinical candidates often suffer from poor aqueous solubility. Leveraging the target compound's low-melting, poorly crystalline nature [1] is an advantageous strategy to generate stable amorphous solid dispersions. This facilitates a solubility-driven enhancement of oral bioavailability without the need for complex, high-energy processing, a challenge frequently encountered when using high-melting, crystalline para-substituted phenylacetic acid derivatives .

Metal-Chelating Ligands and Sensors

The unique proximity of the dimethylamino and acetic acid groups in this ortho-substituted scaffold creates a bidentate binding pocket for transition metals like Cu(II) or Fe(III). This makes it an ideal building block for constructing novel metalloprotein inhibitors or small-molecule fluorescent sensors that require a pre-organized metal-chelating cavity—a binding motif that cannot be replicated with the monodentate or sterically mismatched coordination geometry offered by the para or meta isomers.

Application
Selection Property
Validation Focus
CNS lead optimization library synthesis
Lower-lipophilicity ortho scaffold (XLogP3 context)
LogP-dependent permeability and metabolic stability endpoints
Activity-based protein profiling probe construction
Sterically hindered carboxylic acid for sequential bioconjugation
Site-selectivity and conjugate homogeneity assessment
Amorphous solid dispersion formulation studies
Low-melting, poorly crystalline physical state
Solubility-driven exposure and physical stability evaluation
Metal-chelating ligand and sensor design
Ortho-bidentate N,O-binding pocket geometry
Metal-binding stoichiometry and complex stability characterization

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